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Compound of Interest

Compound Name: (S)-1-methylpiperidin-3-ol

cat. No.: 82970837

An In-depth Technical Guide to the Chemical Properties of (S)-1-methylpiperidin-3-ol

This guide provides an in-depth exploration of (S)-1-methylpiperidin-3-ol, a chiral synthetic
building block of significant interest to researchers and professionals in drug development. We
will move beyond a simple recitation of facts to delve into the causality behind its chemical
behavior, spectroscopic characteristics, and handling protocols, offering field-proven insights
for its practical application.

Introduction: A Key Chiral Synthon

(S)-1-methylpiperidin-3-ol (CAS No: 62367-59-3) is a chiral organic compound featuring a
piperidine ring substituted with a methyl group at the nitrogen atom (position 1) and a hydroxyl
group at the chiral center (position 3).[1] Its structure combines a tertiary amine with a
secondary alcohol, making it a versatile intermediate in organic synthesis. The "(S)"
designation specifies the stereochemistry at the C-3 position, a critical feature that profoundly
influences its interaction with biological systems and its utility in the synthesis of
enantiomerically pure pharmaceuticals.[1]

The piperidine moiety is a common scaffold in medicinal chemistry, and the introduction of a
chiral hydroxyl group provides a crucial handle for building molecular complexity and achieving
target-specific biological activity.

Core Physicochemical Properties

The fundamental physical and chemical properties of a compound dictate its behavior in
experimental settings, from reaction solvent selection to purification methods. The properties of
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(S)-1-methylpiperidin-3-ol are summarized below.

Property Value Source(s)
IUPAC Name (3S)-1-methylpiperidin-3-ol PubChem][2]
Molecular Formula CeH13NO PubChem][2]
Molecular Weight 115.17 g/mol PubChem|[2]
Appearance Colorl-ess to pale yellow liquid CymitQuimica[1]
or solid
Boiling Point 78-80 °C (at 15 Torr) LookChem([3]
Density ~1.00 g/mL stenutz.com[4], LookChem[3]

N Soluble in water and various o
Solubility ] CymitQuimica[1]
organic solvents

UKANCZCEGQDKGF-
InChiKey PubChem|[2]
LURJTMIESA-N

The compound's solubility in both aqueous and organic media is a direct result of its dual
functionality: the hydroxyl group can engage in hydrogen bonding with polar solvents like water,
while the piperidine ring and methyl group provide nonpolar character, allowing for dissolution
in organic solvents.[1]

Spectroscopic Signature and Structural Elucidation

Confirming the identity and purity of (S)-1-methylpiperidin-3-ol is paramount. A multi-
spectroscopic approach provides a self-validating system for structural verification.

Logical Workflow for Structural Analysis

The following workflow illustrates a standard, logical approach to confirming the structure of a
synthesized or purchased batch of the target compound.
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Caption: Logical workflow for the spectroscopic verification of (S)-1-methylpiperidin-3-ol.

Expected Spectroscopic Data
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Technique

Feature

Expected Observation &
Rationale

Mass Spec (El)

Molecular lon (M*)

m/z = 115.10, corresponding to
the monoisotopic mass
[CeH13NOJ*.[2]

Key Fragments

Fragments corresponding to
the loss of «*OH, *CHs, or
cleavage of the piperidine ring

are expected.

IR Spectroscopy

O-H Stretch

Broad peak at ~3300-3500
cm™1, characteristic of an
alcohol's hydrogen-bonded

hydroxyl group.

Peaks at ~2850-3000 cm~1 for

C-H Stretch ) ]
aliphatic C-H bonds.
Peak(s) around 1050-1250
C-N Stretch
cm-i,
A broad singlet, chemical shift
1H NMR -OH is concentration and solvent
dependent.
A multiplet around 3.5-4.0
m. Its proximity to the
-CH(OH) PP P _ y.
electron-withdrawing oxygen
deshields this proton.
-N-CHs A singlet around 2.2-2.4 ppm.

Piperidine Ring -CH2-

A series of complex multiplets
between ~1.5-3.0 ppm,
resulting from diastereotopic

protons and complex spin-spin

coupling.
13C NMR -CH(OH) Signal at ~65-75 ppm,
deshielded by the attached
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oxygen.

Piperidine Ring Carbons Signals between ~20-60 ppm.

-N-CHs Signal around 40-45 ppm.

Note: Specific chemical shifts can vary based on the solvent and instrument used. Data for the
racemic mixture is available on public databases and serves as an excellent reference.[5][6]

Chemical Reactivity and Synthetic Utility

The synthetic value of (S)-1-methylpiperidin-3-ol stems from the distinct reactivity of its two

functional groups.
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Caption: Key reaction pathways for (S)-1-methylpiperidin-3-ol based on its functional groups.
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e Reactions of the Hydroxyl Group: The secondary alcohol is a versatile nucleophile.[1]

o Esterification: It readily reacts with acyl chlorides or anhydrides in the presence of a base
to form chiral esters.

o Etherification: Deprotonation with a strong base (e.g., NaH) followed by reaction with an
alkyl halide (Williamson ether synthesis) yields chiral ethers.

o Oxidation: Reagents like pyridinium chlorochromate (PCC) or Swern oxidation conditions
will convert the secondary alcohol to the corresponding ketone, 1-methylpiperidin-3-one.

e Reactions of the Tertiary Amine: The nitrogen atom's lone pair of electrons makes it basic
and nucleophilic.

o Salt Formation: It reacts with acids to form piperidinium salts, which can be useful for
purification or modifying solubility.

o N-Oxidation: Treatment with oxidizing agents like hydrogen peroxide or m-CPBA yields the
corresponding N-oxide.

Its role as a key intermediate in the synthesis of more complex molecules, including potential
active pharmaceutical ingredients, is documented in various patents.[2][3][7][8]

Experimental Protocols: Best Practices

Protocol 1: Determination of Enantiomeric Purity via
Chiral HPLC

Causality: Verifying the enantiomeric excess (e.e.) is critical, as the opposite enantiomer may
have different or undesirable biological activity. Chiral High-Performance Liquid
Chromatography (HPLC) separates enantiomers by passing them through a column containing
a chiral stationary phase (CSP), leading to different retention times.

Methodology:

o Sample Preparation: Prepare a stock solution of (S)-1-methylpiperidin-3-ol at ~1 mg/mL in
the mobile phase.
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¢ Instrumentation:

o Column: Chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H, or
equivalent). The choice of column is crucial and often requires screening.

o Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount
of an amine modifier like diethylamine (DEA) (~0.1%) to improve peak shape for basic
compounds.

o Flow Rate: 1.0 mL/min.

o Detection: UV detector at a low wavelength (e.g., 210 nm), as the compound lacks a
strong chromophore.

e Analysis:
o Inject a small volume (e.g., 10 pL) of the sample.

o Inject a sample of the racemic 1-methylpiperidin-3-ol to identify the retention times of both
the (S) and (R) enantiomers.

o Integrate the peak areas for the (S) and (R) enantiomers in the sample chromatogram.
» Calculation:

o Enantiomeric Excess (% e.e.) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Protocol 2: Safe Handling and Storage

Trustworthiness: A protocol is trustworthy only if it ensures user safety. This protocol is based
on established safety data sheets (SDS) for this compound and its analogs.[7][9][10]

Hazard Identification:
o Causes skin and eye irritation/damage.[5]
o May cause respiratory irritation.[5]

e Incompatible with strong acids and strong oxidizing agents.[9]
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Handling Procedure:

e Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical
fume hood.[7][9][11] Ensure safety showers and eyewash stations are accessible.[7][9]

e Personal Protective Equipment (PPE): Wear appropriate PPE, including:
o Chemical-resistant gloves (e.g., nitrile).
o Safety glasses or goggles.
o Alab coat.[9]

» Dispensing: When transferring the liquid, avoid splashes. If the material is solid, avoid
creating dust.

e Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite or sand) and
place in a sealed container for chemical waste disposal.

o Waste Disposal: Dispose of waste material and empty containers in accordance with local,
state, and federal regulations.

Storage:

o Store in a tightly closed container.[9][11]

o Keep in a cool, dry, and well-ventilated place away from heat or ignition sources.[9][10][11]

o Store away from incompatible materials such as strong oxidizing agents and strong acids.[9]

Conclusion

(S)-1-methylpiperidin-3-ol is more than just a chemical with a defined structure; it is a
versatile tool for the creation of complex, stereochemically defined molecules. A thorough
understanding of its physicochemical properties, spectroscopic fingerprints, and chemical
reactivity is essential for its effective and safe use in a research and development setting. By
employing the logical workflows and validated protocols described herein, scientists can
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confidently utilize this important chiral building block to advance the frontiers of medicinal
chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2970837?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2970837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

